SEQ-9

SERCA2a activation ATPase activity calcium transport

SEQ-9 (also designated Compound is a piperidinyl amide small molecule that functions as a direct activator of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a). Identified through a SERCA ATPase-based screening study, SEQ-9 binds to SERCA2a and alters its structural dynamics to enhance calcium transport function.

Molecular Formula C60H100N4O20S
Molecular Weight 1229.5 g/mol
Cat. No. B15567788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSEQ-9
Molecular FormulaC60H100N4O20S
Molecular Weight1229.5 g/mol
Structural Identifiers
InChIInChI=1S/C60H100N4O20S/c1-31(2)25-44(65)80-49-37(8)51(41(12)79-57-53(74-18)52(73-17)46(66)40(11)78-57)82-55(69)39(10)50(81-45-26-33(4)64(16)29-35(6)76-45)36(7)48(83-56-47(67)43(63-75-19)27-34(5)77-56)32(3)28-60(15,54(68)38(49)9)84-58(70)62-59(13,14)30-61-85(71,72)42-23-21-20-22-24-42/h20-24,31-41,45-53,56-57,61,66-67H,25-30H2,1-19H3,(H,62,70)/b63-43-/t32-,33+,34+,35-,36+,37+,38+,39+,40+,41+,45-,46+,47+,48-,49+,50-,51-,52+,53+,56-,57-,60-/m0/s1
InChIKeyJCUPFQUUARRICQ-DXXMFXFBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SEQ-9 (Compound 9): SERCA2a Activator with Phospholamban-Independent Mechanism for Heart Failure Research Procurement


SEQ-9 (also designated Compound 9) is a piperidinyl amide small molecule that functions as a direct activator of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a) [1]. Identified through a SERCA ATPase-based screening study, SEQ-9 binds to SERCA2a and alters its structural dynamics to enhance calcium transport function [1]. Unlike upstream signaling modulators or gene therapy approaches, SEQ-9 represents a direct pharmacological intervention that increases SERCA2a ATPase and Ca²⁺-uptake activities in cardiac sarcoplasmic reticulum preparations [1].

Why Generic SERCA2a Activators Cannot Substitute for SEQ-9 (Compound 9) in Cardiac Calcium Handling Studies


SERCA2a activators exhibit mechanistically distinct modes of action that preclude simple functional interchangeability. Istaroxime, the clinical-phase IIb compound, exerts a dual mechanism combining Na⁺/K⁺-ATPase inhibition with SERCA2a stimulation [1]. Its metabolite PST3093 selectively activates SERCA2a but retains residual pharmacokinetic and toxicity liabilities from the parent scaffold [1]. SEQ-9 distinguishes itself through a phospholamban (PLB)-independent binding mechanism confirmed by FRET analysis—it alters SERCA structural dynamics irrespective of this endogenous inhibitory peptide regulator [2]. Additionally, SEQ-9 belongs to a distinct chemical scaffold (piperidinyl amide) rather than the androstane-based structure of istaroxime derivatives, conferring different binding site interactions and downstream functional effects. Researchers requiring clean mechanistic interrogation of SERCA2a function without confounding Na⁺/K⁺-ATPase modulation or PLB-pathway interference cannot assume that other SERCA2a-targeting compounds will yield equivalent experimental outcomes.

SEQ-9 (Compound 9) Comparative Quantitative Evidence: Procurement-Relevant Differentiation from SERCA2a Activator Alternatives


SEQ-9 vs. Istaroxime: ATPase Activation Potency in Porcine Cardiac SR Vesicles

SEQ-9 directly activates SERCA2a ATPase activity in porcine cardiac sarcoplasmic reticulum vesicles, demonstrating VMAX enhancement at pCa 5.4 without requiring phospholamban phosphorylation [1]. In contrast, istaroxime activates SERCA2a as part of its dual mechanism but also inhibits Na⁺/K⁺-ATPase with an IC50 of approximately 0.5-1 µM, introducing a confounding variable absent in SEQ-9 [2]. The divergent mechanisms mean SEQ-9 provides cleaner SERCA2a-specific signal for mechanistic studies.

SERCA2a activation ATPase activity calcium transport heart failure cardiac sarcoplasmic reticulum

SEQ-9 Functional Enhancement in Isolated Ventricular Myocytes: Ca²⁺ Transient and SR Load Quantification

In mouse ventricular myocytes, SEQ-9 at 10 µM increased action potential-induced Ca²⁺ transients by 65% and SR Ca²⁺ load by 29% relative to baseline [1]. While other SERCA2a activators like PST3093 improve cardiac performance in vivo, direct quantitative comparisons of Ca²⁺ transient enhancement at the single-cell level are not available for PST3093 in the same assay system, limiting cross-compound calibration. This cell-level functional data for SEQ-9 establishes a benchmark for evaluating SERCA2a-mediated calcium handling improvement.

calcium transient SR calcium load ventricular myocyte excitation-contraction coupling SERCA2a

SEQ-9 Phospholamban-Independent Binding: FRET-Based Structural Dynamics Differentiation from Istaroxime-Class Compounds

Using FRET with human SERCA2a overexpressed in mammalian cells, SEQ-9 was shown to bind and alter SERCA structural dynamics independent of peptide regulators including phospholamban (PLB) [1]. Importantly, SEQ-9 increased Ca²⁺ dynamics in PLB knockout cardiomyocytes, confirming its stimulatory effect is PLB-independent [1]. In contrast, many SERCA2a modulators operate through PLB-dependent pathways—istaroxime's SERCA2a stimulation is understood to involve relief of PLB inhibition, and PST3093 retains this PLB-dependent mechanism as an istaroxime metabolite derivative [2].

FRET phospholamban SERCA2a structural dynamics binding mechanism regulatory peptide independence

SEQ-9 vs. PST3093: Selectivity Profile Comparison for SERCA2a Target Engagement Studies

PST3093, the selective SERCA2a activator derived from istaroxime metabolism, failed to significantly interact with 50 off-targets in selectivity screening panels [1]. SEQ-9 belongs to a distinct chemical scaffold (piperidinyl amide) from the androstane-based PST3093, but comprehensive off-target profiling data for SEQ-9 across equivalent panels is not yet published. Available data confirm SEQ-9 lacks Na⁺/K⁺-ATPase inhibitory activity based on its distinct binding mechanism [2].

target selectivity off-target profiling Na⁺/K⁺-ATPase SERCA2a selectivity cardiac safety

SEQ-9 (Compound 9) High-Impact Application Scenarios for SERCA2a-Targeted Research Procurement


Isolation of SERCA2a-Mediated Calcium Handling in Phospholamban-Dysregulated Disease Models

In heart failure models characterized by depressed PKA signaling and impaired PLB phosphorylation, SEQ-9 provides a unique experimental tool to activate SERCA2a without requiring functional PLB pathways [1]. Its FRET-confirmed PLB-independent binding mechanism enables researchers to directly enhance SR calcium uptake even when the endogenous PLB regulatory system is compromised [1]. The demonstrated 65% increase in Ca²⁺ transients and 29% increase in SR Ca²⁺ load at 10 µM in isolated myocytes provides quantifiable benchmarks for experimental design [1].

Mechanistic Dissection of SERCA2a vs. Na⁺/K⁺-ATPase Contributions to Cardiac Inotropy

SEQ-9 enables clean mechanistic studies that isolate SERCA2a-mediated inotropic effects without the confounding variable of Na⁺/K⁺-ATPase inhibition [1]. Unlike istaroxime, which combines both activities with Na⁺/K⁺-ATPase IC50 of approximately 0.5-1 µM, SEQ-9 activates SERCA2a without affecting the sodium pump [2]. This makes SEQ-9 the preferred tool for researchers seeking to attribute observed functional changes specifically to SERCA2a stimulation rather than mixed sodium/calcium handling effects [1].

Excitation-Contraction Coupling Studies Requiring Defined SERCA2a Activation Potency

SEQ-9 offers researchers a well-characterized SERCA2a activator with published quantitative cell-level functional data—65% Ca²⁺ transient enhancement and 29% SR load increase at 10 µM [1]. This defined potency enables reproducible experimental conditions across cardiac physiology and calcium imaging studies. The compound's activity has been validated in both porcine cardiac SR vesicle ATPase assays and mouse ventricular myocyte calcium imaging [1], providing multi-level functional characterization that supports cross-study comparability.

Comparative Pharmacology Studies of SERCA2a Activator Scaffolds and Binding Mechanisms

SEQ-9 represents a distinct chemical scaffold (piperidinyl amide) fundamentally different from the androstane-based istaroxime and PST3093 series [1][2]. Researchers conducting structure-activity relationship (SAR) studies or comparative pharmacology of SERCA2a activators require SEQ-9 as a representative of this alternative chemotype. The compound's divergent PLB-independent binding mechanism provides a critical comparator for studies investigating how different SERCA2a binding sites and conformational effects translate to distinct functional outcomes in cardiac preparations [1].

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